molecular formula C25H17ClN4O2S B4696109 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide

Cat. No.: B4696109
M. Wt: 472.9 g/mol
InChI Key: BGAHJCJLRRHGOF-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of thiadiazoles and quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Quinoline Derivative Preparation: The quinoline derivative is synthesized separately through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the thiadiazole derivative with the quinoline derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Receptor Binding: It binds to specific receptors on the cell surface, leading to the modulation of cellular pathways involved in growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
  • 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide is unique due to its dual structural features of thiadiazole and quinoline rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and bind to various receptors makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O2S/c26-17-10-12-18(13-11-17)32-15-23-29-30-25(33-23)28-24(31)20-14-22(16-6-2-1-3-7-16)27-21-9-5-4-8-19(20)21/h1-14H,15H2,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAHJCJLRRHGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline-4-carboxamide

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